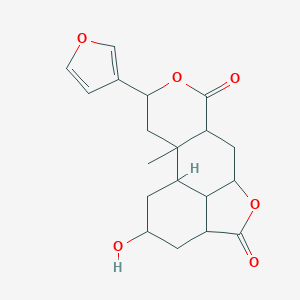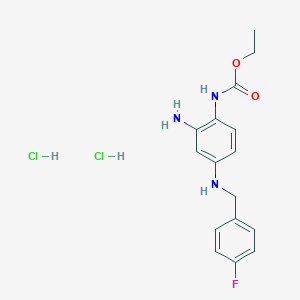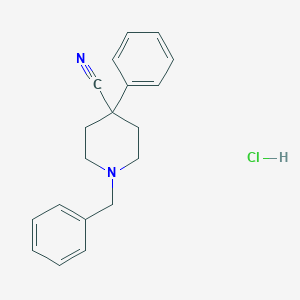![molecular formula C10H16O B024095 (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol CAS No. 6909-19-9](/img/structure/B24095.png)
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,7-Dimethylbicyclo[410]hept-2-en-3-yl)methanol is an organic compound with the molecular formula C₁₀H₁₆O It is a bicyclic alcohol derived from the bicyclo[410]heptane structure, featuring a double bond and two methyl groups at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[4.1.0]hept-2-ene.
Functionalization: The double bond in the bicyclic structure is functionalized to introduce the hydroxyl group. This can be achieved through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bicyclic structure may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Caren-10-ol: A compound with a similar bicyclic structure and hydroxyl group.
Bicyclo[4.1.0]heptane derivatives: Compounds with variations in functional groups and substitutions.
Uniqueness
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a double bond and hydroxyl group, which confer distinct chemical and physical properties.
This detailed article provides a comprehensive overview of (7,7-Dimethylbicyclo[410]hept-2-en-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPOHWVZBGQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C=C(CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)



